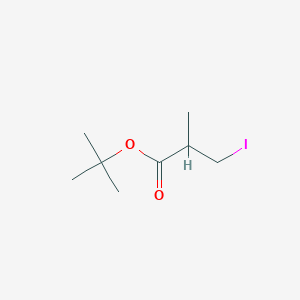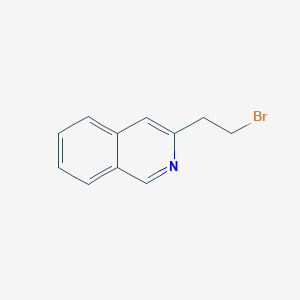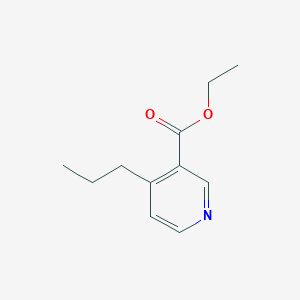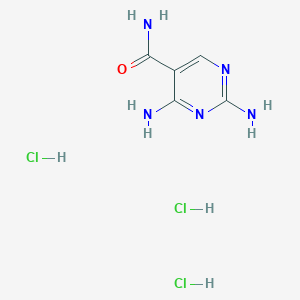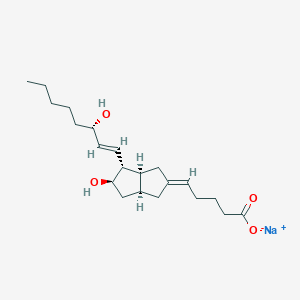
Carbacyclinsodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbacyclinsodiumsalt is a synthetic compound that belongs to the class of prostacyclin analogs. Prostacyclins are a group of bioactive lipids that play a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation. This compound is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it a valuable compound in medical research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbacyclinsodiumsalt typically involves the chemical modification of prostacyclin analogs. One common method is the hydrogenation of prostacyclin derivatives to introduce a carbacyclic ring structure. This process often requires the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient hydrogenation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbacyclinsodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Carbacyclinsodiumsalt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of prostacyclin analogs.
Biology: The compound is used to investigate the biological pathways involved in vasodilation and platelet aggregation.
Medicine: this compound is explored for its therapeutic potential in treating cardiovascular diseases, such as hypertension and thrombosis.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Carbacyclinsodiumsalt exerts its effects by binding to prostacyclin receptors (IP receptors) on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, causing vasodilation. Additionally, the compound inhibits platelet aggregation by preventing the activation of platelet receptors involved in clot formation .
Comparison with Similar Compounds
Similar Compounds
Carbaprostacyclin: Another prostacyclin analog with similar vasodilatory and anti-platelet properties.
Iloprost: A synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analog used to treat conditions such as pulmonary arterial hypertension and peripheral artery disease.
Uniqueness
Carbacyclinsodiumsalt is unique due to its specific structural modifications that enhance its stability and bioavailability compared to other prostacyclin analogs. Its ability to selectively activate IP receptors and induce potent vasodilatory effects makes it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C21H33NaO4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |
InChI |
InChI=1S/C21H34O4.Na/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23;/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25);/q;+1/p-1/b11-10+,15-7+;/t16-,17-,18+,19-,20+;/m0./s1 |
InChI Key |
BAQJBQGZJKZZCU-AUFSGYDDSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/C2)O)O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])C2)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)

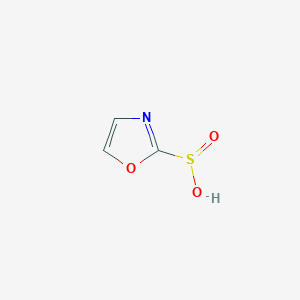
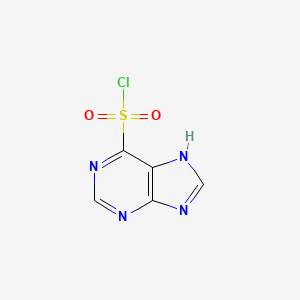
![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
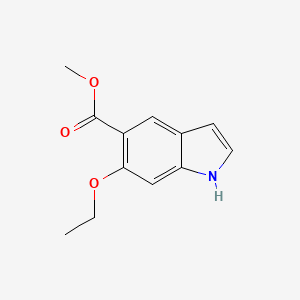
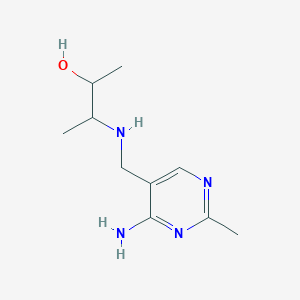

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
